molecular formula C14H11BrO2 B13837509 2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13837509
M. Wt: 291.14 g/mol
InChI Key: OKKQETYSQJOODU-UHFFFAOYSA-N
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Description

2’-Bromo-6’-methylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of a bromine atom at the 2’ position, a methyl group at the 6’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a boron reagent and a halogenated biphenyl derivative under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Reactions: Formation of biphenyl derivatives with different functional groups.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2’-Bromo-6’-methylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

  • 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid
  • 2’-Bromo-6’-ethylbiphenyl-3-carboxylic acid
  • 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid

Comparison: 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in research and industry .

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-bromo-4-methyl-3-phenylbenzoic acid

InChI

InChI=1S/C14H11BrO2/c1-9-7-8-11(14(16)17)13(15)12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17)

InChI Key

OKKQETYSQJOODU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Br)C2=CC=CC=C2

Origin of Product

United States

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